molecular formula C18H16N6 B12938451 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5346-46-3

6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12938451
CAS No.: 5346-46-3
M. Wt: 316.4 g/mol
InChI Key: IGENZSGGYQXINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 6-position, a phenyl group at the 1-position, and a phenylhydrazinyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the cyclization of appropriate precursors such as 3-amino-4-cyano-5-methylpyrazole with formamide or formic acid under reflux conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced at the 1-position through a nucleophilic substitution reaction using phenyl halides in the presence of a base such as potassium carbonate.

    Addition of the Phenylhydrazinyl Group: The phenylhydrazinyl group can be added at the 4-position by reacting the intermediate compound with phenylhydrazine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions can be conducted in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in alkylated or acylated derivatives.

Scientific Research Applications

6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.

    Biology: The compound exhibits various biological activities such as antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals, dyes, and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases and phosphodiesterases, thereby modulating cellular signaling pathways. It can also bind to receptors and alter their activity, leading to changes in cellular responses. The exact mechanism of action may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. The presence of the phenylhydrazinyl group at the 4-position and the methyl group at the 6-position contribute to its distinct chemical reactivity and biological properties. Compared to other similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

5346-46-3

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

1-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-2-phenylhydrazine

InChI

InChI=1S/C18H16N6/c1-13-20-17(23-22-14-8-4-2-5-9-14)16-12-19-24(18(16)21-13)15-10-6-3-7-11-15/h2-12,22H,1H3,(H,20,21,23)

InChI Key

IGENZSGGYQXINF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NNC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.